molecular formula C20H15Cl2N5O B2598934 1-(4-chlorobenzyl)-N~4~-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251599-73-1

1-(4-chlorobenzyl)-N~4~-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2598934
CAS No.: 1251599-73-1
M. Wt: 412.27
InChI Key: ZTMGQUREMFEMTA-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorobenzyl)-N⁴-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a central 1,2,3-triazole ring substituted with a 4-chlorobenzyl group at position 1, a 4-chlorophenyl group at position 4 (via the carboxamide moiety), and a pyrrole ring at position 3. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O/c21-15-5-3-14(4-6-15)13-27-20(26-11-1-2-12-26)18(24-25-27)19(28)23-17-9-7-16(22)8-10-17/h1-12H,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMGQUREMFEMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(N=NN2CC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-N~4~-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

    Introduction of the Pyrrole Moiety: The pyrrole group can be introduced via a condensation reaction involving a suitable pyrrole precursor.

    Attachment of Chlorinated Benzyl and Phenyl Groups: These groups are typically introduced through nucleophilic substitution reactions, where the chlorinated benzyl and phenyl groups react with the triazole intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the chlorinated benzyl and phenyl groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazole compounds.

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant antimicrobial properties. Research indicates that triazole derivatives exhibit potent activity against various bacterial strains. For instance, studies have demonstrated that certain 1,2,4-triazole derivatives possess antibacterial effects comparable to standard antibiotics like gentamicin and ciprofloxacin . The structure of the triazole ring is critical for enhancing the bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. In particular, compounds with a triazole scaffold have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). For example, one derivative demonstrated a COX-2 IC50 value of 20.5 µM, outperforming traditional anti-inflammatory drugs like indomethacin in terms of selectivity and potency . These findings suggest that triazole compounds could be developed into effective anti-inflammatory agents.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Some studies report that modifications in the triazole structure can lead to enhanced cytotoxicity against various cancer cell lines. This activity is attributed to their ability to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific signaling pathways .

Fungicides

The antifungal activity of triazoles makes them valuable in agricultural settings. Compounds similar to 1-(4-chlorobenzyl)-N~4~-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide have been utilized as fungicides to combat plant diseases caused by fungi. Their mechanism involves disrupting fungal cell wall synthesis and inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Herbicides

Research has also explored the potential of triazole derivatives as herbicides. Their ability to inhibit specific enzymes involved in plant growth pathways can lead to effective weed management strategies in agriculture. The selectivity of these compounds allows for targeted action against unwanted plant species without harming crops .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityAntibacterialIdentified potent activity against S. aureus with MIC values comparable to standard antibiotics .
Anti-inflammatory ResearchCOX InhibitionDemonstrated selective COX-2 inhibition with lower ulcerogenic potential than traditional NSAIDs .
Cancer Cell Line StudyAnticancerShowed significant cytotoxic effects on various cancer cell lines through apoptosis induction .
Agricultural Application StudyFungicideEffective against common fungal pathogens in crops; mechanism involves cell wall disruption .

Mechanism of Action

The exact mechanism of action of 1-(4-chlorobenzyl)-N~4~-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. Generally, it is believed to interact with molecular targets such as enzymes or receptors, altering their activity. The triazole ring is known to form strong interactions with biological macromolecules, which can lead to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Carboxamide Derivatives with Varied Substituents

  • Compound A: (S)-1-(4-Chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) Structural Differences: Replaces the pyrrole group with a methyl substituent at position 5 and introduces a hydroxyl-containing amide side chain. Synthesis/Characterization: Crystal structure confirmed via SHELXL refinement, highlighting planar triazole-carboxamide geometry .
  • Compound B : 1-[3-(4-Chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

    • Structural Differences : Incorporates a benzoxazole ring fused to the triazole, increasing aromaticity and molecular weight (397.82 g/mol vs. ~460 g/mol for the target compound).
    • Implications : The benzoxazole enhances π-π interactions, while the hydroxyethyl group improves aqueous solubility .

Substituent Effects on Electronic and Physicochemical Properties

Compound Substituents (Position) LogP (Predicted) Molecular Weight (g/mol)
Target Compound 4-Cl-benzyl (1), 4-Cl-phenyl (4), pyrrole (5) ~4.2 ~460
ZIPSEY (Compound A) 4-Cl-phenyl (1), hydroxyl-amide (4), methyl (5) ~3.8 402.8
Compound B () Benzoxazole (3), hydroxyethyl (amide) ~3.5 397.82
5-Amino-1-(3,5-dichloro-4-(4-Cl-benzoyl)benzyl)-triazole-4-carboxamide () 3,5-dichloro-benzoyl (benzyl), amino (5) ~5.1 455.7
  • Key Observations: Chlorine atoms and aromatic substituents (e.g., benzoxazole, benzoyl) increase logP, favoring membrane permeability but risking metabolic stability issues.

Biological Activity

1-(4-chlorobenzyl)-N~4~-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common route includes the reaction of 4-chlorobenzyl chloride with hydrazine to form an intermediate, which is then reacted with various aromatic aldehydes or ketones under basic conditions to yield the final product. Solvents such as dichloromethane and bases like sodium hydroxide are often used in these reactions to enhance yields and purity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity. In particular, pyrrole-based triazoles have shown promising results against various bacterial strains. For instance, a study reported that certain pyrrole derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various in vitro studies. A notable investigation revealed that triazole derivatives could inhibit the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The IC50 values for some triazole derivatives were reported at 6.2 μM for HCT-116 and 27.3 μM for T47D cells, demonstrating their efficacy as potential chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The presence of chloro substituents and the triazole ring enhances binding affinity to enzymes and receptors involved in cellular signaling pathways. This interaction can lead to the modulation of various biological processes, including apoptosis in cancer cells and inhibition of bacterial growth .

Case Studies

Study Findings
Study on Antimicrobial Activity Demonstrated MIC values of 3.12 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics.
Anticancer Evaluation Showed IC50 values of 6.2 μM against HCT-116 and 27.3 μM against T47D cell lines, indicating significant cytotoxicity.
Mechanistic Insights Identified interaction with key molecular targets leading to apoptosis in cancer cells and inhibition of bacterial growth.

Q & A

Q. What are the standard synthetic routes for this compound, and how are key functional groups introduced?

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sequential substitutions. Key steps include:

  • Triazole formation : Use of Cu(I) catalysts (e.g., CuI) to mediate the "click" reaction between an azide and alkyne .
  • Chlorobenzyl/phenyl introduction : Nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., DCM or DMSO as solvents) .
  • Pyrrole attachment : Mitsunobu or Ullmann-type coupling to introduce the 1H-pyrrol-1-yl group, optimized at 60–80°C .

Characterization : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity. For example, ¹H NMR should resolve the pyrrole protons at δ 6.2–6.8 ppm and triazole-related peaks at δ 7.5–8.2 ppm .

Q. What are the primary biological activities associated with this compound?

Triazole-carboxamide derivatives are explored for:

  • Antimicrobial activity : Inhibition of fungal cytochrome P450 enzymes (e.g., Candida albicans CYP51) via docking studies .
  • Anticancer potential : Targeting kinase pathways (e.g., EGFR inhibition) through hydrophobic interactions with the chlorophenyl groups .
  • Neuroprotective effects : Modulation of amyloid-beta aggregation in vitro, though mechanisms require further validation .

Advanced Research Questions

Q. How can reaction yields for triazole formation be optimized, and what factors influence selectivity?

  • Catalyst optimization : Cu(I) iodide (0.5–1.0 mol%) in DMSO enhances cycloaddition efficiency compared to CuSO4/ascorbate .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve regioselectivity for 1,4-disubstituted triazoles over 1,5-isomers .
  • Temperature control : Reactions at 50–60°C reduce side products (e.g., dimerization of intermediates) .

Q. How can crystallographic data resolve contradictions in spectroscopic characterization?

X-ray crystallography (via SHELXL ) provides unambiguous confirmation of:

  • Regiochemistry : Distinguishing 1,4- vs. 1,5-triazole substitution patterns, which NMR alone may misassign .
  • Hydrogen bonding : Identification of intermolecular interactions (e.g., N–H···O bonds in carboxamide groups) affecting solubility .

Case Study : A 2020 study resolved conflicting NMR signals for a triazole derivative by confirming the triazole N1–CH2 linkage via SHELXL-refined bond lengths (1.32–1.35 Å) .

Q. What methodologies address discrepancies in bioactivity data across similar compounds?

  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., replacing pyrrole with pyridine) to isolate pharmacophores .
  • Dose-response assays : IC50 comparisons under standardized conditions (e.g., 72-hour MTT assays for cytotoxicity) .
  • Computational modeling : Molecular dynamics simulations to predict binding affinities and explain outliers .

Q. How can researchers troubleshoot unexpected byproducts during pyrrole substitution?

  • Byproduct analysis : LC-MS or TLC monitoring identifies intermediates (e.g., unreacted pyrrole precursors).
  • Reaction quenching : Rapid cooling to 0°C after pyrrole coupling minimizes hydrolysis of the triazole ring .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3)4) improve coupling efficiency for sterically hindered pyrroles .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • HPLC-MS stability assays : Incubation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours .
  • Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (>200°C indicates suitability for solid formulations) .

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